

Nanolipolee-007: a liposomal formulation of leelamine for in vivo delivery

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Compound of Interest		
Compound Name:	Leelamine	
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Application Notes and Protocols: Nanolipolee-007

Topic: Nanolipolee-007: A Liposomal Formulation of Leelamine for In Vivo Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leelamine, a natural diterpene amine derived from pine bark, has demonstrated potent anticancer properties by simultaneously targeting multiple key signaling pathways crucial for melanoma development.[1][2][3][4] However, its clinical utility has been hampered by poor bioavailability and significant toxicity, including lethality, when administered intravenously.[1][2][3][5] To overcome these limitations, a novel PEGylated nanoliposomal formulation, Nanolipolee-007, was developed.[2][5] This formulation encapsulates **leelamine**, enhancing its solubility, enabling intravenous administration, and improving its safety profile while retaining its therapeutic efficacy against melanoma.[2][5]

Nanolipolee-007 acts by inhibiting intracellular cholesterol transport, which subsequently shuts down the PI3K/Akt, STAT3, and MAPK signaling pathways that are often deregulated in cancer. [1][2][3][6][7] This multi-targeted approach reduces cellular proliferation, decreases tumor vascularization, and induces apoptosis in melanoma cells.[1][2] In preclinical xenograft models, Nanolipolee-007 significantly inhibited tumor growth with negligible toxicity.[1][2][3] These application notes provide a summary of its characteristics and detailed protocols for its use in a research setting.



Data Presentation

Table 1: Physicochemical Properties of Nanolipolee-007

Parameter	Value	Reference
Lipid Composition	80:20 mol % of ePC:DPPE PEG-2000	[2]
Average Size	70 - 80 nm	[2][4]
Surface Charge	Neutral	[4]
Drug Loading	~60-64%	[1][2][3][4]
Stability	Stable in saline for 1 year at 4°C	[2]

Table 2: In Vitro Efficacy and Selectivity

Parameter	Finding	Reference
Selective Cytotoxicity	5.69-fold more effective at killing melanoma cells than normal cells	[2][4]
Cell Cycle Arrest	Induces G0/G1 block, resulting in fewer cells in S-phase	[2]
Proliferation	Decreased cellular proliferation (measured by BrdU)	[2]
Apoptosis	Increased cellular apoptosis (measured by caspase-3/7 activity)	[2]

Table 3: In Vivo Efficacy and Safety in Melanoma Xenograft Models



Parameter	Value/Observation	Reference
Administration Route	Intravenous (IV) injection	[2][4][5]
Dosage	30 mg/kg body weight (daily)	[4]
Tumor Growth Inhibition	Average of 64% reduction in pre-existing tumors	[1][2][3]
Toxicity (Nanolipolee-007)	Negligible toxicity observed in mice	[1][2][3]
Toxicity (Free Leelamine)	Lethal to all animals within 1 hour at 30 mg/kg (IV)	[2]
Hemolytic Activity	3.29% (Nanolipolee-007) vs. 15.81% (Free Leelamine in DMSO)	[4]

Experimental Protocols & Visualizations Protocol 1: Preparation of Nanolipolee-007

This protocol describes a general method for preparing **leelamine**-loaded liposomes based on standard lipid film hydration and extrusion techniques.

Materials:

- Egg Phosphatidylcholine (ePC)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (Note: The original paper cites DPPE PEG-2000[2])
- Leelamine
- Chloroform
- Methanol
- Saline solution (0.9% NaCl), sterile



- Rotary evaporator
- Extruder with polycarbonate membranes (100 nm pore size)
- Water bath sonicator

Methodology:

- Lipid Film Hydration:
 - 1. Dissolve ePC and DSPE-PEG2000 (at an 80:20 molar ratio) and **leelamine** in a chloroform/methanol solvent mixture in a round-bottom flask.
 - 2. Attach the flask to a rotary evaporator.
 - 3. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, dry lipid film is formed on the flask wall.
 - 4. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - 1. Hydrate the lipid film by adding sterile saline solution.
 - 2. Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
- Extrusion for Size Homogenization:
 - 1. Assemble the extruder with a 100 nm polycarbonate membrane.
 - 2. Equilibrate the extruder to a temperature above the lipid transition temperature.
 - 3. Load the MLV suspension into the extruder.
 - 4. Pass the suspension through the membrane 10-15 times to form unilamellar vesicles of a consistent size.
- Purification and Sterilization:

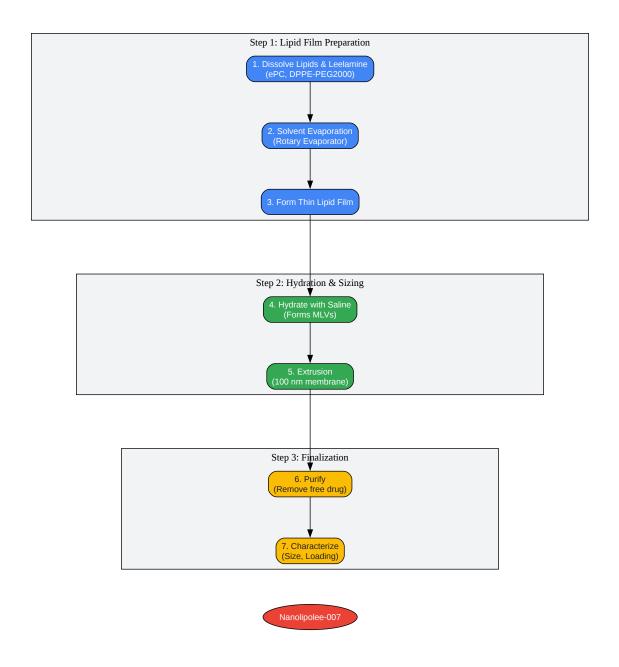
Methodological & Application





- 1. Remove any unencapsulated **leelamine** via size exclusion chromatography or dialysis.
- 2. Sterilize the final Nanolipolee-007 formulation by passing it through a 0.22 μm syringe filter.
- Characterization:
 - 1. Determine particle size and zeta potential using Dynamic Light Scattering (DLS).
 - 2. Quantify **leelamine** loading efficiency using a suitable method such as HPLC, potentially with radiolabeled **leelamine**.[4]





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Caption: Workflow for the synthesis of Nanolipolee-007.

Visualizing the Mechanism of Action



Nanolipolee-007's primary mechanism involves the disruption of intracellular cholesterol transport. This leads to the inhibition of key oncogenic signaling pathways that are dependent on proper cholesterol trafficking for their activity.

Caption: Mechanism of action of Nanolipolee-007 in cancer cells.

Protocol 2: In Vivo Xenograft Tumor Study

This protocol outlines a typical experiment to evaluate the efficacy of Nanolipolee-007 in a mouse model of melanoma.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
- Melanoma cell lines (e.g., UACC 903, 1205 Lu)[4]
- Matrigel (optional, for enhancing tumor take)
- Nanolipolee-007 formulation
- Control vehicle (empty nanoliposomes)
- Sterile PBS and syringes
- Calipers for tumor measurement
- Anesthesia and euthanasia supplies

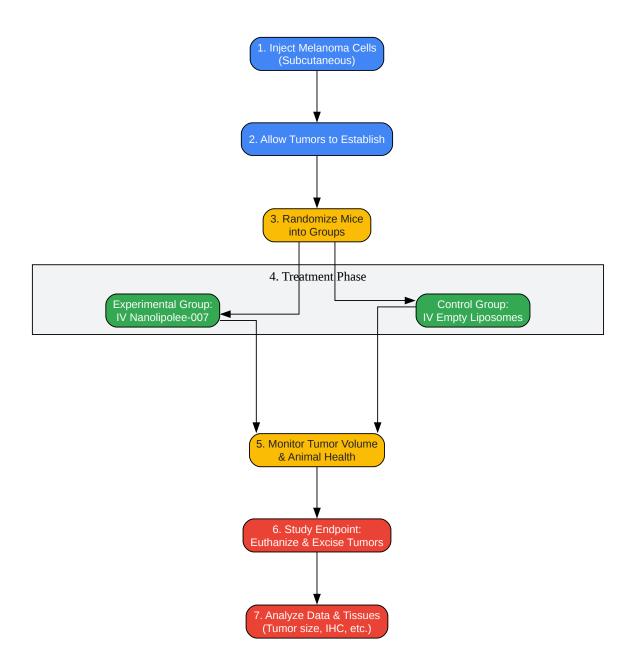
Methodology:

- Tumor Cell Implantation:
 - 1. Harvest melanoma cells during their logarithmic growth phase.
 - 2. Resuspend cells in sterile PBS, optionally mixed 1:1 with Matrigel, to a final concentration of 1-5 x 10^6 cells per 100 μ L.
 - 3. Subcutaneously inject the cell suspension into the flank of each mouse.



- · Tumor Growth and Grouping:
 - 1. Monitor mice for tumor formation.
 - 2. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
- Treatment Administration:
 - 1. Administer Nanolipolee-007 intravenously (e.g., via tail vein injection) at a specified dose (e.g., 30 mg/kg).[4]
 - 2. Administer the empty liposome vehicle to the control group using the same volume and schedule.
 - 3. Treatments are typically given daily or on an alternating day schedule.
- Monitoring and Data Collection:
 - 1. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = $0.5 \times Length \times Width^2$).
 - 2. Monitor animal body weight and overall health status as indicators of toxicity.
- Endpoint and Analysis:
 - 1. Continue the experiment until tumors in the control group reach a predetermined maximum size or for a set duration.
 - 2. At the study endpoint, euthanize the mice and excise the tumors.
 - 3. Tumors can be weighed and processed for further analysis (e.g., histology, Western blotting) to confirm the mechanism of action, such as decreased proliferation (Ki-67 staining) or increased apoptosis (TUNEL assay).[2]





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Caption: Workflow for an in vivo xenograft study of Nanolipolee-007.



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References

- 1. Nanolipolee-007, a novel nanoparticle-based drug containing leelamine for the treatment of melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanolipolee-007, a novel nanoparticle based drug containing leelamine for the treatment of melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. psu.edu [psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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